molecular formula C20H23ClN2O2 B4536493 2-(2-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide

2-(2-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide

Cat. No.: B4536493
M. Wt: 358.9 g/mol
InChI Key: QZIXVRHYNNAUNE-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide is a synthetic organic compound with a complex molecular structure

Preparation Methods

The synthesis of 2-(2-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of a chlorophenol with an appropriate reagent to introduce the chlorophenoxy group.

    Coupling with the piperidinylphenyl intermediate: The chlorophenoxy intermediate is then coupled with a piperidinylphenyl compound under specific reaction conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final compound.

Chemical Reactions Analysis

2-(2-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The chlorophenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical products.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(2-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide can be compared with other similar compounds, such as:

    2-(4-chlorophenoxy)-2-methylpropanoic acid: This compound shares the chlorophenoxy group but differs in its overall structure and properties.

    5-chloro-2-(4-chlorphenoxy)phenol: Another compound with a chlorophenoxy group, but with different functional groups and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-15-10-12-23(13-11-15)18-8-4-3-7-17(18)22-20(24)14-25-19-9-5-2-6-16(19)21/h2-9,15H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIXVRHYNNAUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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